

Spectroscopic Analysis of tert-Butyl Isopropyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl isopropyl ether*

Cat. No.: B127762

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tert-butyl isopropyl ether**, a common solvent and fuel additive. The document details expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining this data are also provided.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for **tert-butyl isopropyl ether**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Protons	Chemical Shift (δ) ppm (Predicted)	Multiplicity	Coupling Constant (J) Hz
(CH ₃) ₃ C-	~1.18	Singlet	N/A
-CH(CH ₃) ₂	~3.6	Septet	~6.0
-CH(CH ₃) ₂	~1.10	Doublet	~6.0

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon	Chemical Shift (δ) ppm (Predicted)
$(\text{CH}_3)_3\text{C}-$	~28
$(\text{CH}_3)_3\text{C}-$	~72
$-\text{CH}(\text{CH}_3)_2$	~62
$-\text{CH}(\text{CH}_3)_2$	~22

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Vibration Type	Intensity
2970-2950	C-H stretch (sp ³)	Strong
1385-1365	C-H bend (t-butyl)	Medium-Strong
1150-1085	C-O-C stretch (ether)	Strong

Mass Spectrometry (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
101	Moderate	$[\text{M} - \text{CH}_3]^+$
87	Moderate	$[\text{M} - \text{C}_2\text{H}_5]^+$
59	High	$[(\text{CH}_3)_2\text{COH}]^+$
57	Very High (Base Peak)	$[\text{C}(\text{CH}_3)_3]^+$
43	High	$[\text{CH}(\text{CH}_3)_2]^+$
41	High	$[\text{C}_3\text{H}_5]^+$

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of liquid **tert-butyl isopropyl ether**.

Materials:

- High-resolution NMR spectrometer (e.g., 300 MHz or higher)
- 5 mm NMR tubes
- Deuterated chloroform (CDCl_3)
- Tetramethylsilane (TMS)
- Pasteur pipette
- Sample vial

Procedure:

- Sample Preparation:
 - In a clean, dry vial, prepare a solution of **tert-butyl isopropyl ether** in deuterated chloroform (CDCl_3). A typical concentration is 5-25 mg of the sample in 0.6-0.7 mL of solvent.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
 - Ensure the sample is fully dissolved and the solution is homogeneous.
- Transfer to NMR Tube:
 - Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.

- Tune the probe for the appropriate nucleus (^1H or ^{13}C).
- Acquire the ^1H spectrum. Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Acquire the proton-decoupled ^{13}C spectrum. This typically requires a larger number of scans than the ^1H spectrum due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of liquid **tert-butyl isopropyl ether**.

Materials:

- Fourier Transform Infrared (FTIR) spectrometer
- Salt plates (e.g., NaCl or KBr), polished and dry
- Pasteur pipette
- Acetone or other suitable solvent for cleaning

Procedure:

- Sample Preparation:
 - Place a single drop of neat (undiluted) **tert-butyl isopropyl ether** onto the surface of one of the salt plates.
 - Carefully place the second salt plate on top, spreading the liquid to form a thin film between the plates.
- Data Acquisition:
 - Place the "sandwiched" salt plates into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty spectrometer to subtract any atmospheric interference (e.g., CO_2 , H_2O).

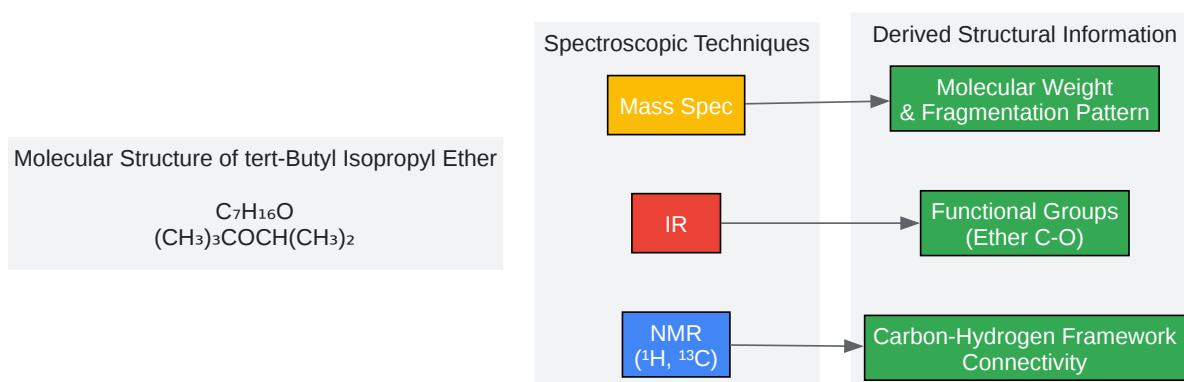
- Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Cleaning:
 - After analysis, clean the salt plates thoroughly with a suitable solvent like acetone and store them in a desiccator to prevent damage from moisture.

Mass Spectrometry (MS)

Objective: To obtain an electron ionization (EI) mass spectrum of **tert-butyl isopropyl ether**.

Materials:

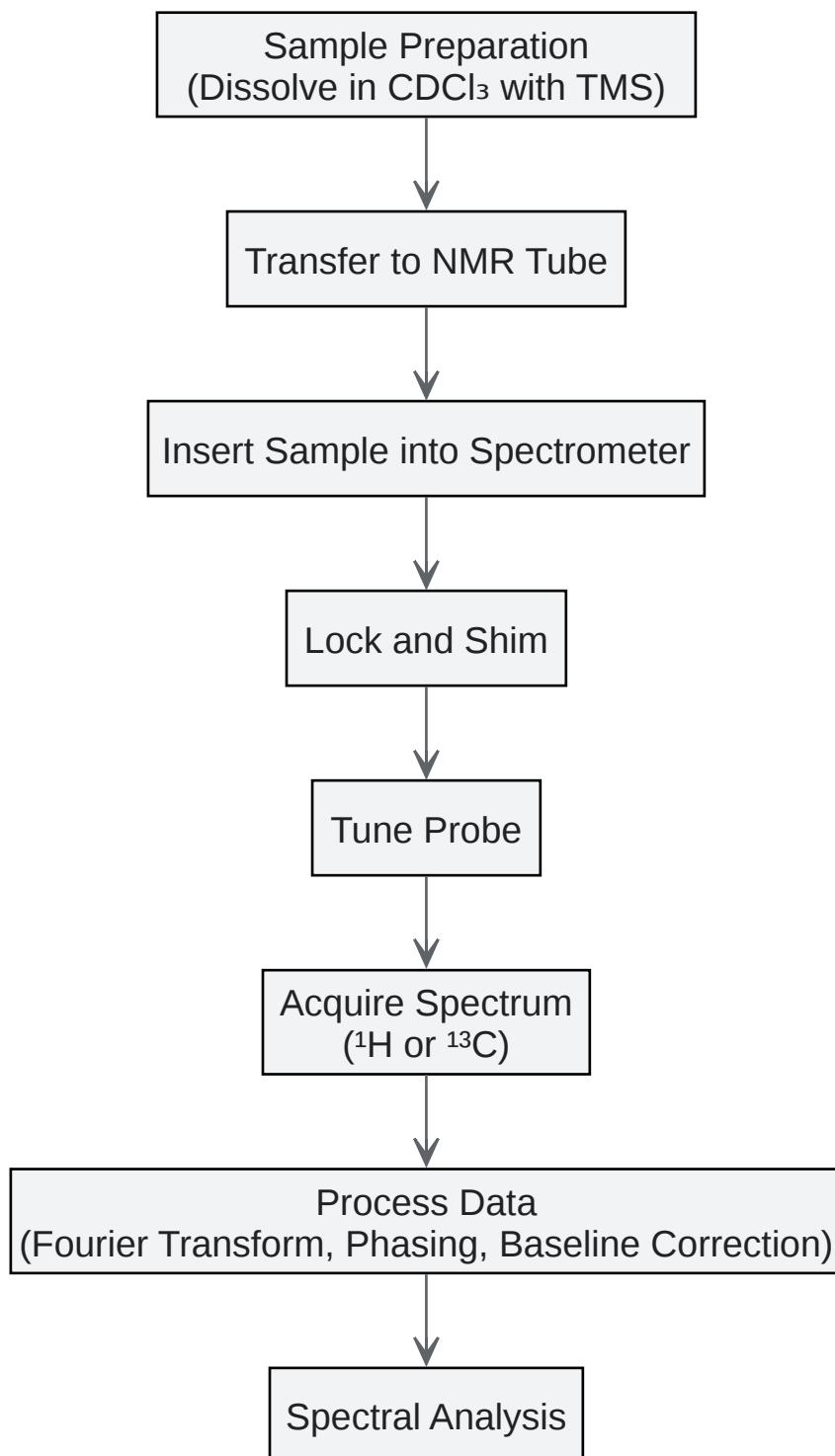
- Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.
- Helium (carrier gas for GC).
- Microsyringe (for GC injection).


Procedure:

- Sample Introduction (via GC):
 - Inject a small volume (e.g., 1 μ L) of a dilute solution of **tert-butyl isopropyl ether** in a volatile solvent (e.g., dichloromethane or ether) into the GC.
 - The sample is vaporized in the heated injection port and separated on the GC column.
- Ionization:
 - As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
 - The molecules are bombarded with a high-energy beam of electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis:

- The resulting positively charged ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- Detection:
 - The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations


Logical Relationship of Spectroscopic Methods

[Click to download full resolution via product page](#)

Caption: Correlation of spectroscopic techniques to structural information.

Experimental Workflow for NMR Spectroscopy

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Analysis of tert-Butyl Isopropyl Ether: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b127762#spectroscopic-data-of-tert-butyl-isopropyl-ether-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com